

MitoMark Red I molecular weight and formula

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Compound of Interest

Compound Name: *MitoMark Red I*

Cat. No.: *B1677169*

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An in-depth guide for researchers, scientists, and drug development professionals on the fluorescent mitochondrial stain, **MitoMark Red I**.

Core Properties of MitoMark Red I

MitoMark Red I is a cell-permeable, red fluorescent dye that specifically accumulates in mitochondria of viable cells.^{[1][2]} The fluorescence intensity of this stain is dependent on the mitochondrial membrane potential.^{[2][3][4]}

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of **MitoMark Red I** are summarized below.

Property	Value	Source
Molecular Weight	531.52	[1] [3] [5]
Chemical Formula	C ₃₂ H ₃₂ Cl ₂ N ₂ O	[3] [4] [5]
CAS Number	167095-09-2	[3] [5] [6]
Excitation Maximum (λ_{ex})	~578 nm	[1] [2] [3]
Emission Maximum (λ_{em})	~599 nm	[1] [2] [3]
Purity	$\geq 90\%$ (HPLC)	[2] [3] [4] [5]
Appearance	Solid	
Storage	Store at -20°C	[3]

Experimental Protocol: Staining of HeLa Cells

The following is a representative protocol for staining mitochondria in live HeLa cells with **MitoMark Red I**.

Materials:

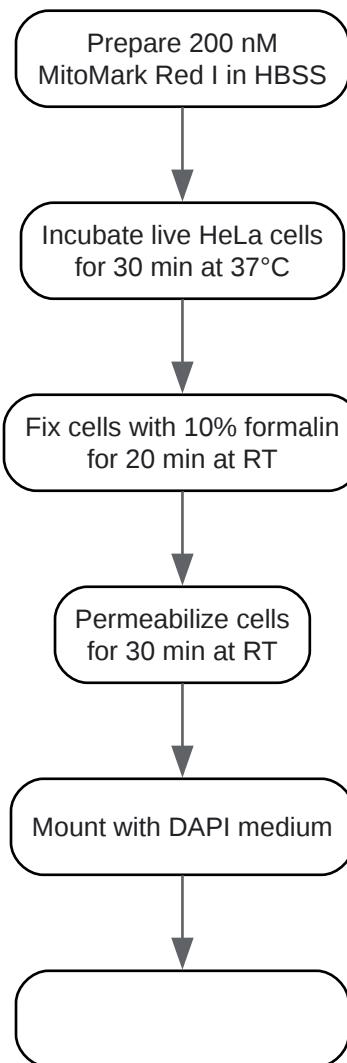
- **MitoMark Red I**
- Dimethyl sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS)
- HeLa cells
- 10% formalin
- Antibody diluent (1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01% NaN₃)
- Mounting media with DAPI (e.g., Fluoroshield™ with DAPI)

Procedure:

- Preparation of Stock Solution: It is recommended to prepare stock solutions of **MitoMark Red I** in DMSO.[3][4]
- Staining Solution Preparation: Dilute the **MitoMark Red I** stock solution in HBSS to a final concentration of 200 nM.[4]
- Cell Staining: Apply the staining solution to live HeLa cells and incubate for 30 minutes at 37°C.[4]
- Fixation: Add 10% formalin to the HBSS and MitoMark solution at a 1:1 ratio and incubate for 20 minutes at room temperature.[4]
- Permeabilization: Permeabilize the cells using an antibody diluent for 30 minutes at room temperature.[4]
- Mounting: Apply a mounting medium containing DAPI to the cells.[4]
- Visualization: Visualize the stained cells using a fluorescence microscope.

Experimental Workflow

The general workflow for a cell staining experiment using **MitoMark Red I** can be visualized as follows:



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MitoMark Red I Staining Workflow

Signaling and Biological Interactions

MitoMark Red I's accumulation in mitochondria is driven by the mitochondrial membrane potential. Therefore, its fluorescence intensity can be used as an indicator of mitochondrial health. It has been noted that **MitoMark Red** is a transport substrate of P-glycoprotein, which has implications for multidrug resistance studies in cancer research.[1]

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